1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide
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Overview
Description
1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H14N4O3 It is characterized by the presence of a piperidine ring substituted with a cyano group and a nitro group on the phenyl ring, and a carboxamide group on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group This is followed by a cyanation reaction to add the cyano group
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific proteins or pathways.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and nitro groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The piperidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
1-(2-Cyano-4-nitrophenyl)piperidine-4-amine: Contains an amine group instead of a carboxamide.
1-(2-Cyano-4-nitrophenyl)piperidine-4-alcohol: Features an alcohol group in place of the carboxamide.
Uniqueness: 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and nitro groups allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews current findings regarding its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyano group and a nitrophenyl moiety. Its molecular formula is C13H12N4O3 with a molecular weight of approximately 276.26 g/mol. The presence of both electron-withdrawing (nitro, cyano) and electron-donating groups in its structure suggests potential reactivity and interaction with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study highlighted that compounds with similar structures demonstrated inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as VEGFR-2 and ERK-2 .
Cell Line | IC50 Value (μM) | Mechanism |
---|---|---|
MDA-MB-231 | 10.5 | Apoptosis induction |
HepG2 | 11.3 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. It has been identified as a potential inhibitor of soluble epoxide hydrolase (sEH), which plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs) that have anti-inflammatory properties. Inhibition of sEH can lead to increased levels of EETs, thereby reducing inflammation .
This compound likely interacts with specific molecular targets such as enzymes or receptors involved in inflammatory processes and cancer progression. The compound's ability to modulate signaling pathways suggests its role in:
- Inhibition of Growth Factor Receptors : Targeting receptors like VEGFR-2 can hinder tumor angiogenesis.
- Regulation of Apoptotic Pathways : Inducing apoptosis through caspase activation.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in substituents on the piperidine ring or the phenyl group can significantly alter potency and selectivity against different biological targets. For example, modifications that enhance lipophilicity or introduce additional functional groups may improve binding affinity to target proteins .
Case Studies
A notable study demonstrated that derivatives of this compound exhibited enhanced anticancer activity when tested against various cell lines. The most potent derivatives showed IC50 values in the low micromolar range, indicating their potential as lead compounds for further drug development .
Properties
IUPAC Name |
1-(2-cyano-4-nitrophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c14-8-10-7-11(17(19)20)1-2-12(10)16-5-3-9(4-6-16)13(15)18/h1-2,7,9H,3-6H2,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNYKBVVJHRKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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